6-Dehydrocortisol
Overview
Description
6-Dehydrocortisol is a metabolite of cortisol, a glucocorticoid produced by the zona fasciculata of the adrenal gland. It plays a significant role in the identification of specific photoaffinity labeling sites of corticosteroid binding globulin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Dehydrocortisol can be synthesized from hydrocortisone acetate. One of the synthetic routes involves the use of chloranil in tert-butyl alcohol under heating conditions . The reaction yields this compound acetate, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Dehydrocortisol undergoes various chemical reactions, including:
Oxidation: Conversion to 6-Dehydrocortisone.
Reduction: Formation of hydrocortisone.
Substitution: Formation of derivatives such as this compound acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.
Major Products:
Oxidation: 6-Dehydrocortisone.
Reduction: Hydrocortisone.
Substitution: this compound acetate.
Scientific Research Applications
6-Dehydrocortisol is utilized in various scientific research applications, including:
Mechanism of Action
6-Dehydrocortisol exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding mediates multiple downstream effects, including decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation . The molecular targets and pathways involved include the glucocorticoid receptor pathway and the regulation of inflammatory responses .
Comparison with Similar Compounds
Hydrocortisone: A glucocorticoid used to treat various inflammatory and immune conditions.
Cortisone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Uniqueness of 6-Dehydrocortisol: this compound is unique due to its specific role in the identification of photoaffinity labeling sites of corticosteroid binding globulin. It also serves as a crucial intermediate in the metabolic pathway of cortisol, distinguishing it from other glucocorticoids .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOXVSBZLASBJM-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975426 | |
Record name | 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-99-7 | |
Record name | 6-Dehydrocortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC12881 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-DEHYDROCORTISOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB1E84M01G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How potent is 16-methylene-6-dehydrocortisol compared to dexamethasone in suppressing glucocorticoid function?
A1: Research has shown that 16-methylene-6-dehydrocortisol is less potent than dexamethasone in suppressing glucocorticoid function. A study involving healthy subjects revealed that the mean dose-response equivalent of dexamethasone to 16-methylene-6-dehydrocortisol is 1:22, meaning a significantly higher dose of 16-methylene-6-dehydrocortisol is needed to achieve a comparable suppression effect []. Furthermore, while 3.0 mg of dexamethasone led to almost complete suppression of glucocorticoid function, 30 mg of 16-methylene-6-dehydrocortisol did not achieve complete suppression [].
Q2: Can the initial plasma cortisol levels influence the degree of suppression achieved by these corticosteroids?
A2: Yes, the initial plasma cortisol level, alongside the administered corticosteroid dose, appears to be a factor in determining the fasting plasma cortisol value after suppression []. This suggests that individual patient factors may play a role in determining the optimal dose for effective glucocorticoid suppression.
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